An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Oxan-4-yl)aniline
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Oxan-4-yl)aniline
An important note on nomenclature: The initial request specified "4-(Oxan-4-yl)aniline." However, comprehensive database searches indicate that the well-documented compound with a similar structure is 3-(Oxan-4-yl)aniline , corresponding to CAS number 1202006-13-0. This guide will focus on the available data for 3-(Oxan-4-yl)aniline, while acknowledging the potential for other isomers.
This technical guide provides a detailed overview of the known physical and chemical properties of 3-(Oxan-4-yl)aniline. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported data with predicted values and standardized experimental protocols.
Chemical Identity and Structure
3-(Oxan-4-yl)aniline is an organic compound featuring a tetrahydropyran (oxane) ring attached to an aniline moiety at the meta position. The aniline scaffold is a prevalent pharmacophore in medicinal chemistry, and the incorporation of an oxane ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-(Oxan-4-yl)aniline[1] |
| CAS Number | 1202006-13-0[1] |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.25 g/mol [1] |
| Appearance | Powder[1] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | As a solid organic compound, a sharp melting point is expected for a pure sample. |
| Boiling Point | Data not available | Expected to be above 200°C at atmospheric pressure. |
| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. |
| pKa (predicted) | ~4.5 | Estimated based on the basicity of the aniline nitrogen. The electron-donating nature of the oxane ring may slightly increase basicity compared to aniline. |
| LogP (predicted) | 1.6 | Indicates moderate lipophilicity. |
Spectroscopic Data
Detailed experimental spectra for 3-(Oxan-4-yl)aniline are not widely published. The following descriptions are based on the expected spectroscopic characteristics of its constituent functional groups.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the oxane ring. The aromatic protons will likely appear in the range of 6.5-7.5 ppm. The protons on the oxane ring will be in the upfield region, typically between 1.5 and 4.0 ppm. The chemical shifts and coupling patterns will be indicative of the 1,3-substitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the oxane ring will be found in the upfield region (20-70 ppm).
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-(Oxan-4-yl)aniline is expected to exhibit characteristic absorption bands for its functional groups:
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N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
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C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.
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C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O stretching (ether): A strong band in the 1050-1150 cm⁻¹ region.
3.3. Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation may involve the loss of fragments from the oxane ring or cleavage of the C-C bond connecting the two rings.
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like 3-(Oxan-4-yl)aniline.
4.1. Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of the dry, powdered 3-(Oxan-4-yl)aniline is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-2°C) is indicative of a pure compound.
4.2. Boiling Point Determination (Micro Method)
As 3-(Oxan-4-yl)aniline is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.
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Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
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Heating: The apparatus is heated slowly and uniformly.
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Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.
4.3. Solubility Determination
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Procedure: A small, measured amount of 3-(Oxan-4-yl)aniline (e.g., 10 mg) is added to a test tube containing a measured volume of a solvent (e.g., 1 mL).
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Observation: The mixture is agitated at a constant temperature, and the solubility is observed visually. This can be done with a range of solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane, to establish a solubility profile.
Synthesis and Reactivity
A plausible synthetic route to 3-(Oxan-4-yl)aniline could involve a Suzuki coupling reaction between 3-aminophenylboronic acid and 4-iodotetrahydropyran, or a similar cross-coupling strategy. The aniline moiety can undergo typical reactions such as N-alkylation, N-acylation, and electrophilic aromatic substitution.
Caption: A simplified diagram showing the mechanism of an aniline-based kinase inhibitor in blocking a cell signaling pathway.
Safety and Handling
Based on the available safety data for 3-(Oxan-4-yl)aniline, the following hazard statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only. The information provided is based on available data, which may be limited. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.




